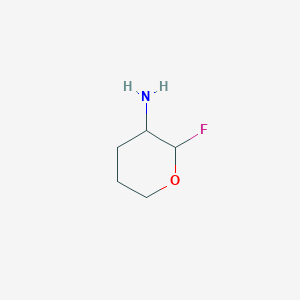
2-アセトアミド-4-オキソ-4-(ピロリジン-1-イル)ブタン酸
概要
説明
2-Acetamido-4-oxo-4-(pyrrolidin-1-yl)butanoic acid is a synthetic organic compound characterized by the presence of an acetamido group, a pyrrolidine ring, and a butanoic acid moiety
科学的研究の応用
2-Acetamido-4-oxo-4-(pyrrolidin-1-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
Target of Action
It’s known that similar compounds have been used in the preparation of sodium channel blockers .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Acetamido-4-oxo-4-(pyrrolidin-1-yl)butanoic acid . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-oxo-4-(pyrrolidin-1-yl)butanoic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the acetamido and butanoic acid groups. One common method involves the reaction of pyrrolidine with acetic anhydride to form N-acetylpyrrolidine, which is then reacted with succinic anhydride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 2-Acetamido-4-oxo-4-(pyrrolidin-1-yl)butanoic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
2-Acetamido-4-oxo-4-(pyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
類似化合物との比較
Similar Compounds
4-Oxo-4-(pyrrolidin-1-yl)butanoic acid: Lacks the acetamido group, which may affect its biological activity.
N-Acetylpyrrolidine: Contains the pyrrolidine ring and acetamido group but lacks the butanoic acid moiety.
Succinic anhydride derivatives: Similar backbone structure but different functional groups.
Uniqueness
2-Acetamido-4-oxo-4-(pyrrolidin-1-yl)butanoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the acetamido and butanoic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
IUPAC Name |
2-acetamido-4-oxo-4-pyrrolidin-1-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-7(13)11-8(10(15)16)6-9(14)12-4-2-3-5-12/h8H,2-6H2,1H3,(H,11,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVFRHLQUFRJFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)N1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{6-[(2-Fluoroethyl)sulfanyl]pyridazin-3-yl}aniline](/img/structure/B1485158.png)
![2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1485160.png)


![3-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1485166.png)

![4-[(Pyridin-3-yl)methyl]azepane dihydrochloride](/img/structure/B1485168.png)

![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H,8H-cyclohepta[d][1,2,3]triazole](/img/structure/B1485171.png)
![3-(prop-2-yn-1-yl)-3H,8H-indeno[1,2-d][1,2,3]triazole](/img/structure/B1485172.png)

![N-[2-(4-bromophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1485176.png)
amine hydrochloride](/img/structure/B1485178.png)

